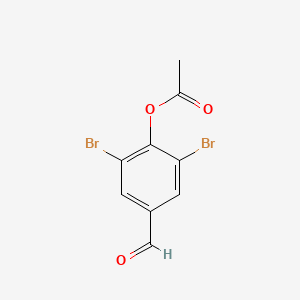

2,6-Dibromo-4-formylphenyl acetate

Descripción general

Descripción

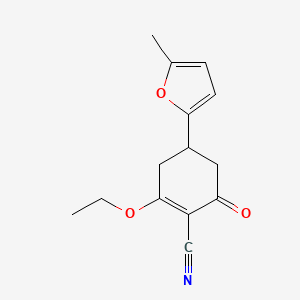

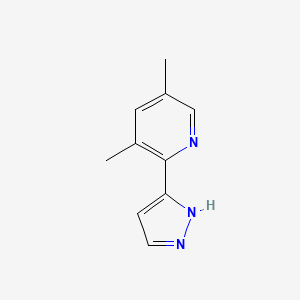

2,6-Dibromo-4-formylphenyl acetate is a chemical compound with the molecular formula C9H6Br2O3 . It has an average mass of 321.950 Da and a mono-isotopic mass of 319.868347 Da .

Molecular Structure Analysis

The molecular structure of 2,6-Dibromo-4-formylphenyl acetate consists of 9 carbon atoms, 6 hydrogen atoms, 2 bromine atoms, and 3 oxygen atoms .Aplicaciones Científicas De Investigación

Bromination and Vilsmeier–Haack Formylation in Organic Chemistry

In the context of organic chemistry, 2,6-Dibromo-4-formylphenyl acetate is relevant in bromination and formylation reactions. Drewry and Scrowston (1969) explored the bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one, demonstrating the versatility of brominated compounds in organic synthesis (Drewry & Scrowston, 1969).

On-Surface Synthesis in Materials Science

Feng et al. (2020) investigated the on-surface synthesis of planar acenes, a process where 2,6-dibromo compounds are key intermediates. This research highlights the importance of such compounds in the creation of materials with specific electronic properties (Feng et al., 2020).

Benzoporphyrins Synthesis in Chemical Research

In chemical research, the role of 2,6-dibromo derivatives is crucial in the synthesis of benzoporphyrins and related compounds. Moura et al. (2012) demonstrated the use of such compounds in the preparation of benzoporphyrins, which are important in various chemical applications (Moura et al., 2012).

High-Temperature Polymerization in Polymer Science

The use of 2,6-dibromo compounds in polymer science is evidenced by Rhinehart et al. (2014), who explored the high-temperature ethylene polymerization using 2,6-bis(diphenylmethyl)-4-methylaniline derivatives. Their research underscores the utility of such compounds in developing thermally robust polymers (Rhinehart et al., 2014).

Safety and Hazards

The safety data sheet for a related compound, Palladium(II) acetate, indicates that it may cause an allergic skin reaction, causes serious eye damage, and is very toxic to aquatic life with long lasting effects . It’s important to handle 2,6-Dibromo-4-formylphenyl acetate with care, given its structural similarity.

Relevant Papers One relevant paper discusses the synthesis of a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide . Another paper provides a safety data sheet for a related compound, Palladium(II) acetate . These papers might provide further insights into the properties and potential uses of 2,6-Dibromo-4-formylphenyl acetate.

Mecanismo De Acción

Mode of Action

Based on its chemical structure, it may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its target molecules, leading to changes in cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dibromo-4-formylphenyl acetate . Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its targets and carries out its functions.

Propiedades

IUPAC Name |

(2,6-dibromo-4-formylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2O3/c1-5(13)14-9-7(10)2-6(4-12)3-8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPSFDNHNSBNML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

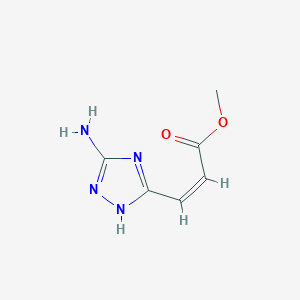

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1429621.png)

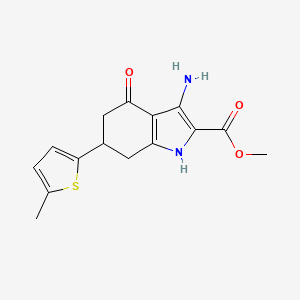

![2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429627.png)

![N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide](/img/structure/B1429642.png)